Cas no 17663-87-5 (H-γ-Glu-Met-Oh)
H-γ-Glu-Met-Oh Chemical and Physical Properties
Names and Identifiers
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- L-Methionine, L-g-glutamyl-
- H-Glu(Met-OH)-OH
- H-γ-Glu-Met-OH
- H-Gamma-Glu-Met-Oh
- H-g-Glu-Met-OH
- CHEBI:82965
- (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid
- DTXSID601315153
- HY-145779
- (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanyl-propyl]amino]-5-oxo-pentanoic acid
- SCHEMBL237467
- Q63399363
- L-gamma-glutamyl-L-methionine
- N5-((S)-1-Carboxy-3-(methylthio)propyl)-L-glutamine
- 17663-87-5
- gamma-L-glutamyl-L-methionine
- gamma-Glu-Met
- MFCD00037214
- CS-0432853
- gamma-glutamylmethionine
- H-γ-Glu-Met-Oh
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- MDL: MFCD00037214
- Inchi: 1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
- InChI Key: RQNSKRXMANOPQY-BQBZGAKWSA-N
- SMILES: S(C)CC[C@@H](C(=O)O)NC(CC[C@@H](C(=O)O)N)=O
Computed Properties
- Exact Mass: 278.094
- Monoisotopic Mass: 278.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 155A^2
- XLogP3: -3.1
Experimental Properties
- PSA: 155.02000
- LogP: 0.59220
H-γ-Glu-Met-Oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB477284-250 mg |
H-Glu(Met-OH)-OH; . |
17663-87-5 | 250mg |
€337.00 | 2023-04-21 | ||
| abcr | AB477284-1 g |
H-Glu(Met-OH)-OH; . |
17663-87-5 | 1g |
€909.60 | 2023-04-21 | ||
| TRC | G245143-10mg |
H-γ-Glu-Met-Oh |
17663-87-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | G245143-50mg |
H-γ-Glu-Met-Oh |
17663-87-5 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | G245143-100mg |
H-γ-Glu-Met-Oh |
17663-87-5 | 100mg |
$ 320.00 | 2022-06-04 | ||
| TRC | G245143-250mg |
H-γ-Glu-Met-Oh |
17663-87-5 | 250mg |
$775.00 | 2023-05-18 | ||
| TRC | G245143-500mg |
H-γ-Glu-Met-Oh |
17663-87-5 | 500mg |
$1378.00 | 2023-05-18 | ||
| Biosynth | FG108919-10 mg |
H-Glu(Met-OH)-OH |
17663-87-5 | 10mg |
$71.50 | 2023-01-04 | ||
| Biosynth | FG108919-25 mg |
H-Glu(Met-OH)-OH |
17663-87-5 | 25mg |
$110.00 | 2023-01-04 | ||
| Biosynth | FG108919-50 mg |
H-Glu(Met-OH)-OH |
17663-87-5 | 50mg |
$176.00 | 2023-01-04 |
H-γ-Glu-Met-Oh Suppliers
H-γ-Glu-Met-Oh Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on H-γ-Glu-Met-Oh
Compound CAS No. 17663-87-5: H-γ-Glu-Met-OH
The compound with CAS No. 17663-87-5, commonly referred to as H-γ-Glu-Met-OH, is a peptide derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a dipeptide consisting of two amino acids: glutamic acid (Glu) and methionine (Met), with a hydroxyl group (-OH) at the terminus. The γ-form of glutamic acid indicates that the carboxyl group is in its reduced form, which is a key structural feature influencing its biological activity and stability.
H-γ-Glu-Met-OH has been extensively studied for its potential applications in drug delivery systems, particularly as a targeting ligand for specific receptors or transporters. Recent research has highlighted its ability to interact with the neutral amino acid transporter (NAAT), which is overexpressed in various cancer cells. This interaction makes H-γ-Glu-Met-OH a promising candidate for targeted drug delivery, enabling the selective accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity.
In addition to its role in drug delivery, H-γ-Glu-Met-OH has been investigated for its antioxidant properties. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Researchers are exploring the potential of H-γ-Glu-Met-OH as a neuroprotective agent, either as a standalone therapy or as part of a combination treatment regimen.
The synthesis of H-γ-Glu-Met-OH involves a multi-step process that includes peptide bond formation and subsequent modifications to achieve the desired stereochemistry and functional groups. Advanced techniques such as solid-phase peptide synthesis (SPPS) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and precise characterization of the compound. These methods are critical for maintaining the integrity of H-γ-Glu-Met-OH during preclinical and clinical testing phases.
Recent advancements in computational modeling have further enhanced our understanding of the molecular interactions involving H-γ-Glu-Met-OH. Molecular docking studies have provided insights into how this compound binds to target proteins, such as NAATs, at the molecular level. These studies have also revealed potential sites for further modification to improve binding affinity and pharmacokinetic properties. Such insights are invaluable for optimizing H-γ-Glu-Met-OH as a therapeutic agent.
The pharmacokinetic profile of H-γ-Glu-Met-OH has been evaluated in preclinical models, with promising results indicating good bioavailability and minimal toxicity. These findings suggest that the compound could be safely administered in humans, paving the way for clinical trials. However, further studies are required to assess its long-term effects and potential for resistance development in target tissues.
In conclusion, H-γ-Glu-Met-OH (CAS No. 17663-87-5) represents a versatile compound with diverse applications in drug delivery, antioxidant therapy, and beyond. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As advancements in peptide chemistry and computational biology continue to unfold, the potential of H-γ-Glu-Met-OH as a therapeutic agent is expected to grow significantly.
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